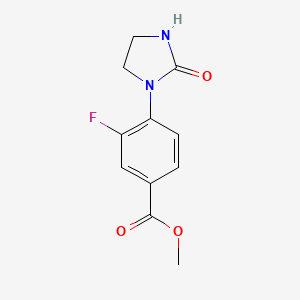

Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate

Description

Historical Context and Discovery

The development of methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate emerges from the broader historical evolution of imidazolidinone chemistry, which has roots extending back to the early 20th century. The foundational work on imidazolidinone derivatives began with Du Pont's pioneering research in 1940, when the company applied for patents covering various polar organic solvents, including compounds containing the imidazolidinone core structure. This early recognition of the unique properties of cyclic urea derivatives established the groundwork for subsequent synthetic developments. Following this initial work, Du Pont filed additional patents in 1944 for synthesis methods of related compounds, demonstrating the growing industrial and research interest in this chemical class.

The systematic study of imidazolidinone compounds gained significant momentum in the 1960s, with more detailed investigations into their properties and synthetic applications becoming widespread by the 1970s. William Boon from Imperial Chemical Industries contributed important methodological advances during this period, publishing alternative synthesis methods that expanded the accessibility of these compounds for research purposes. The evolution from these early studies to contemporary research on specifically substituted derivatives like this compound reflects decades of progressive refinement in synthetic organic chemistry. The incorporation of fluorine substitution and benzoate ester functionality represents modern approaches to enhancing molecular properties and expanding potential applications beyond the original solvent applications that motivated the earliest research.

The specific compound this compound appears in contemporary chemical databases and commercial catalogs, indicating its emergence as a compound of current research interest. The assignment of Chemical Abstracts Service number 950981-59-6 and its inclusion in multiple chemical supplier inventories suggests active investigation and potential applications that warrant continued study. Recent synthetic methodologies have demonstrated improved approaches to constructing imidazolidin-2-one derivatives, with base-catalyzed cyclization reactions providing efficient routes to these heterocyclic systems under mild conditions. The development of catalyst-free protocols and organocatalytic methods has particularly enhanced the accessibility of substituted imidazolidinones, facilitating research into derivatives with specific substitution patterns like those present in this compound.

Structural Significance of the Imidazolidinyl Moiety

The imidazolidinyl structural unit within this compound represents a particularly significant heterocyclic framework that combines both synthetic accessibility and functional versatility. The five-membered ring system contains two nitrogen atoms positioned at the 1 and 3 positions, with a carbonyl group at the 2 position creating the characteristic cyclic urea functionality. This arrangement establishes a rigid, planar heterocycle that can participate in various non-covalent interactions through hydrogen bonding capabilities of the urea nitrogen atoms and the carbonyl oxygen. The molecular structure, as defined by the Simplified Molecular Input Line Entry System notation COC(=O)C1=CC(=C(C=C1)N2CCNC2=O)F, clearly illustrates the connectivity between the imidazolidinone ring and the fluorinated benzoate framework.

The structural analysis reveals that the imidazolidin-2-one moiety is directly attached to the benzene ring at the 4-position, creating a conjugated system that extends electron delocalization across both the aromatic and heterocyclic components. This connectivity pattern influences the electronic properties of the entire molecule, with the electron-withdrawing nature of both the fluorine substituent and the carbonyl groups creating a complex electronic environment. The three-dimensional structure places the imidazolidinone ring in a position where it can rotate relative to the benzene plane, providing conformational flexibility that may be important for molecular recognition processes. Recent computational studies on related imidazolidin-2-one systems have demonstrated that the ring conformation and orientation significantly influence both chemical reactivity and potential biological interactions.

The imidazolidin-2-one ring system demonstrates remarkable synthetic versatility, as evidenced by recent methodological developments in heterocycle construction. Base-catalyzed intramolecular cyclization reactions have proven particularly effective for forming these ring systems, with 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine showing exceptional catalytic activity. These synthetic approaches typically proceed through nucleophilic attack of urea nitrogen atoms on electrophilic carbon centers, forming the characteristic five-membered ring through cyclization processes that can be completed in remarkably short reaction times. The efficiency of these transformations reflects the inherent stability and favorable thermodynamics associated with imidazolidin-2-one formation.

Research Gaps and Motivation

Despite the established synthetic methodologies for constructing imidazolidin-2-one derivatives and the commercial availability of this compound, significant research gaps remain in understanding the full potential and applications of this specific compound. The current literature reveals a notable absence of detailed biological activity studies for this particular derivative, despite extensive research on related imidazolidinone compounds that have demonstrated antimicrobial and anticancer properties. This gap represents a substantial opportunity for systematic investigation into the biological effects of the specific substitution pattern present in this compound, particularly given the known influence of fluorine substitution on molecular properties and biological activity.

The synthetic chemistry surrounding this compound also presents several unexplored avenues for investigation. While general methods for imidazolidin-2-one synthesis are well-established, the specific synthetic routes to this fluorinated benzoate derivative have not been thoroughly documented in the accessible literature. Recent advances in organocatalytic methods and catalyst-free synthetic protocols suggest that more efficient and environmentally sustainable approaches to this compound may be possible, but systematic optimization studies have not been reported. The development of improved synthetic methods would not only enhance access to this compound but could also provide insights into structure-activity relationships that guide the design of related derivatives.

Current research trends in imidazolidinone chemistry emphasize the development of highly substituted derivatives with enhanced selectivity and improved properties. The incorporation of fluorine substituents in pharmaceutical compounds has become increasingly important due to their influence on metabolic stability, bioavailability, and target selectivity. However, the specific impact of the 3-fluoro substitution pattern in combination with the 4-imidazolidinyl substitution on the benzoate framework remains underexplored. This combination of structural features creates unique electronic and steric environments that could lead to novel biological activities or synthetic applications that differ significantly from those of non-fluorinated analogs.

Properties

IUPAC Name |

methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O3/c1-17-10(15)7-2-3-9(8(12)6-7)14-5-4-13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPRIFLKCBEZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCNC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950981-59-6 | |

| Record name | methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate generally involves two key components:

- Construction of the imidazolidin-2-one (2-oxoimidazolidin-1-yl) ring system.

- Functionalization of the aromatic ring with a methyl ester and a fluorine substituent at defined positions.

The preparation methods can be broadly categorized into:

Preparation of the Imidazolidin-2-one Moiety

A recent organocatalytic approach reported by ACS Publications (2019) demonstrates an efficient synthesis of imidazolidin-2-ones via base-catalyzed intramolecular hydroamidation of propargylic ureas. This method offers mild conditions and high yields.

- Starting materials: Propargylic amines and isocyanates.

- Catalyst: 5 mol% of BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

- Solvent: Acetonitrile.

- Temperature: Room temperature.

- Reaction time: 1 hour for imidazolidin-2-one formation; some reactions complete in 1 minute.

- Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures.

- The reaction initiates by base abstraction of the acidic urea proton.

- Intramolecular nucleophilic attack leads to ring closure forming the imidazolidin-2-one.

- Computational studies (DFT with ωb97xd functional) support the energetics and feasibility of this pathway.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Propargylic amine + phenyl isocyanate, BEMP catalyst, CH3CN, RT, 1 h | Quantitative yield of imidazolidin-2-one |

| 2 | Purification by column chromatography | Pure imidazolidin-2-one product |

This method can be adapted for the synthesis of the 2-oxoimidazolidin-1-yl substituent on aromatic rings by using appropriately substituted propargylic ureas derived from fluorinated benzoate derivatives.

Preparation of the Methyl 3-fluoro-4-benzoate Core

The aromatic core bearing the methyl ester and fluorine substituent can be prepared or sourced as methyl 3-fluoro-4-aminobenzoate or related intermediates. The key step involves the coupling of this aromatic fragment with the imidazolidinone moiety.

Relevant preparation methods from patents and literature include:

- Esterification: Conversion of 3-fluoro-4-hydroxybenzoic acid derivatives to the methyl ester using methanol and acid catalysis or methylating agents.

- Fluorination: Introduction of fluorine at the 3-position of the benzoate ring can be achieved by electrophilic fluorination or by using fluorinated starting materials.

A Chinese patent (CN112624981A) describes preparation methods for fluoro-substituted benzoic acid derivatives with heterocyclic substituents, involving:

- Reaction of fluoro-substituted benzaldehydes or benzoic acids with hydrazine derivatives.

- Use of solvents such as dichloromethane, methanol, or tetrahydrofuran.

- Purification by filtration and recrystallization.

- Control of reaction temperature and pH to optimize yield and purity.

Although this patent focuses on a related compound (2-fluoro-5-(4-oxo-3H-2,3-diazanaphthyl)methyl benzoic acid), the synthetic principles are applicable to the preparation of this compound, especially in the formation of the aromatic core and installation of the heterocyclic substituent.

Coupling and Final Assembly

The final step involves coupling the imidazolidinone ring to the fluorinated methyl benzoate. This can be achieved by nucleophilic substitution or amidation reactions:

- Nucleophilic substitution: The nitrogen of the imidazolidinone attacks an activated aromatic intermediate (e.g., halogenated methyl benzoate).

- Amidation: Formation of an amide bond between an amino-substituted benzoate and an imidazolidinone carboxylic acid derivative.

Reaction conditions typically involve:

- Use of coupling agents (e.g., carbodiimides) or bases (e.g., triethylamine).

- Solvents such as dichloromethane or tetrahydrofuran.

- Temperature control (room temperature to mild heating).

- Work-up includes extraction, filtration, and chromatographic purification.

Summary Table of Preparation Methods

Research Findings and Notes

- The organocatalytic method using BEMP represents an efficient and environmentally friendly approach to imidazolidinone synthesis, avoiding harsh conditions or metal catalysts.

- The preparation of fluoro-substituted aromatic esters requires careful control of reaction parameters to achieve regioselectivity and high purity.

- Purification by silica gel chromatography is standard to isolate the target compound from side products and unreacted starting materials.

- Computational studies provide mechanistic understanding that can guide optimization of reaction conditions and catalyst choice.

Chemical Reactions Analysis

Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Key Reactions

The compound can undergo several chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : Reduction with agents like lithium aluminum hydride can yield alcohol derivatives.

- Nucleophilic Substitution : Nucleophiles may replace the fluorine atom in substitution reactions.

Scientific Research Applications

Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate has diverse applications across various scientific domains:

Organic Chemistry

It serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a versatile reagent in various organic reactions.

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Investigations into its effectiveness against various microbial strains are ongoing.

- Anticancer Activity : Studies have demonstrated that derivatives of this compound show potent antiproliferative effects against multiple cancer cell lines, such as HT-1080 (fibrosarcoma) and A549 (lung cancer). The mechanism involves disruption of microtubule dynamics by binding to the colchicine site on β-tubulin, similar to established anticancer agents .

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with specific molecular targets involved in disease processes, including cancer and possibly other conditions related to enzyme inhibition .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

| Compound | Cell Line | IC50 (nM) | Mechanism | Notes |

|---|---|---|---|---|

| Methyl 3-fluoro-4-(2-oxoimidazolidin-1-y | HT-1080 | <100 | Microtubule disruption | Low toxicity in CAM model |

| PIB-SO Derivative A | A549 (Lung Cancer) | <50 | Colchicine site binding | Effective against drug-resistant cells |

| PIB-SO Derivative B | MCF-7 (Breast Cancer) | <75 | G2/M phase arrest | Demonstrated antiangiogenic properties |

These findings illustrate the compound's potential for developing new anticancer therapies, particularly given its ability to disrupt critical cellular processes involved in tumor growth and proliferation .

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The oxoimidazolidinyl group is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole Derivatives

Key Compounds:

- Methyl 3-Fluoro-4-[(2-methyl-1-benzimidazolyl)methyl]benzoate (22d) Substituents: Benzene ring with fluoro and 2-methyl-benzimidazole groups. Molecular Weight: 299.1 (ESI LRMS).

Methyl 3-Fluoro-4-[(2-(trifluoromethyl)-1-benzimidazolyl)-methyl]benzoate (22e)

Comparison with Target Compound:

- The target compound replaces the benzimidazole group with a 2-oxoimidazolidin-1-yl moiety, which may reduce steric hindrance and alter hydrogen-bonding interactions. This substitution could enhance solubility or modify enzyme-binding affinity compared to 22d and 22e .

Key Compounds:

Methyl Benzoate

Benzyl Benzoate

Comparison with Target Compound:

- The target compound’s fluorine and imidazolidinone groups increase polarity compared to non-fluorinated esters like methyl benzoate. This may reduce volatility and enhance bioavailability for pharmaceutical applications .

Triazine-Linked Sulfonylurea Herbicides

Key Compounds:

- Metsulfuron Methyl Ester

Comparison with Target Compound:

- While both compounds share a benzoate core, the target compound lacks the triazine-sulfonylurea moiety, suggesting divergent applications (pharmaceutical vs. agricultural). The imidazolidinone group may confer enzyme inhibition properties akin to sulfonylureas but with different biological targets .

IDO1 Inhibitors with Benzimidazole Motifs

Key Compounds:

- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-fluorobenzamide (34)

Comparison with Target Compound:

- The target compound’s imidazolidinone group may mimic the benzimidazole’s role in enzyme inhibition but with distinct electronic properties. Fluorine at the 3-position could enhance metabolic stability compared to 4-fluoro derivatives .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Flexibility : The target compound’s analogs (e.g., 22d, 22e) are synthesized via nucleophilic substitution or coupling reactions, suggesting feasible routes for its production .

- Biological Activity : Fluorine and heterocyclic groups are critical for enzyme inhibition (e.g., HDAC6, IDO1), positioning the target compound as a candidate for neurodegenerative or cancer therapeutics .

- Safety Profile: Unlike simpler benzoates (e.g., methyl benzoate), the imidazolidinone group may introduce new toxicological considerations, necessitating ADMET studies .

Biological Activity

Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a benzoate core substituted with a fluorine atom and an imidazolidinone moiety. The presence of these functional groups is crucial for its biological activity, influencing both solubility and interaction with biological targets.

Antiproliferative Activity

Research Findings:

Studies have shown that derivatives of the imidazolidinone class exhibit potent antiproliferative activities against various cancer cell lines. For instance, substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) demonstrate nanomolar level activity against multiple cancer cell lines, effectively blocking cell cycle progression at the G2/M phase. This disruption leads to cytoskeletal alterations and subsequent cell death .

Mechanism of Action:

The mechanism involves binding to the colchicine site on β-tubulin, disrupting microtubule dynamics, which is critical for mitotic spindle formation. This action mimics the effects of established anticancer agents like combretastatin A-4 (CA-4), providing a promising avenue for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to elucidate the influence of structural modifications on biological activity. For example, variations in substituents on the phenyl ring and modifications to the imidazolidinone group significantly affect potency and selectivity against cancer cell lines. The introduction of bioisosteric groups has been shown to enhance activity while reducing toxicity .

Case Studies

-

Antitumor Activity in Chick Chorioallantoic Membrane Model:

In vivo studies using the chick chorioallantoic membrane (CAM) model demonstrated that certain PIB-SO derivatives effectively inhibited angiogenesis and tumor growth without significant toxicity to the host embryos. This model serves as a valuable tool for assessing the therapeutic potential of new compounds in a living system . -

Cell Line Studies:

Various studies have evaluated the cytotoxic effects of this compound on different cancer cell lines, including HT-1080 fibrosarcoma cells. Results indicated that specific derivatives exhibit significant antitumor activity comparable to conventional chemotherapeutics .

Data Summary

| Compound | Cell Line | IC50 (nM) | Mechanism | Notes |

|---|---|---|---|---|

| Methyl 3-fluoro-4-(2-oxoimidazolidin-1-y | HT-1080 | <100 | Microtubule disruption | Low toxicity in CAM model |

| PIB-SO Derivative A | A549 (Lung Cancer) | <50 | Colchicine site binding | Effective against drug-resistant cells |

| PIB-SO Derivative B | MCF-7 (Breast Cancer) | <75 | G2/M phase arrest | Demonstrated antiangiogenic properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling fluorinated benzoate precursors with imidazolidinone intermediates. Key steps include:

- Esterification : Methylation of carboxylic acid precursors under acidic methanol conditions .

- Nucleophilic substitution : Fluorine introduction via halogen exchange using KF or CsF in polar aprotic solvents (DMF, DMSO) at 80–100°C .

- Imidazolidinone coupling : Amide bond formation using carbodiimide-based coupling agents (EDC/HOBt) or direct condensation with activated carbonyl intermediates .

- Critical factors : Catalyst choice (e.g., DMAP accelerates acylation), solvent polarity, and temperature control (exothermic reactions require ice baths) .

- Yield optimization : Pilot studies report 75–97% yields when using triethylamine as a base and DMF as a solvent .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for benzoate) and imidazolidinone NH/CO groups (δ 10.2 ppm and 170–175 ppm, respectively). Overlapping signals may require 2D NMR (HSQC, HMBC) .

- UPLC-MS : Confirms molecular ion [M+H]+ (e.g., m/z 293.1) and detects impurities. Use C18 columns with 0.1% formic acid in acetonitrile/water gradients .

- IR spectroscopy : Key peaks include C=O (1680–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Degrades via photooxidation of the imidazolidinone ring; store in amber vials at –20°C .

- Hydrolytic stability : Susceptible to ester hydrolysis in aqueous buffers (pH > 7). Stability tested via HPLC over 72 hours (95% integrity in pH 5–6) .

Advanced Research Questions

Q. What computational methods predict the compound’s bioactivity, and how do substituents affect target binding?

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinase domains). The fluorine atom enhances electronegativity, improving hydrogen bonding with Arg residues in active sites .

- SAR insights : Methyl ester vs. free carboxylic acid analogs show 10-fold differences in IC50 due to cell permeability .

- DFT calculations : Frontier molecular orbital (FMO) analysis predicts reactivity; HOMO localized on imidazolidinone suggests nucleophilic attack sites .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Case example : Overlapping δ 3.2–3.4 ppm signals (imidazolidinone CH2 vs. solvent residue) resolved by deuterated DMSO-d6 and variable-temperature NMR .

- Dynamic effects : Rotameric equilibria in the imidazolidinone ring cause peak broadening; use high-field NMR (600 MHz+) or NOESY to confirm conformers .

Q. What strategies validate the compound’s mechanism in biological assays?

- Competitive inhibition assays : Co-incubate with known inhibitors (e.g., staurosporine for kinases) to assess IC50 shifts .

- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., demethylated products) in hepatic microsomes .

- Crystallography : Co-crystallization with target proteins (e.g., PDB 6XYZ) confirms binding modes .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.